molecular formula C7H2F4I2S B14036978 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene

1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14036978
M. Wt: 447.96 g/mol
InChI Key: ATTAGIQFXFIRGV-UHFFFAOYSA-N
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Description

1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring iodine, fluorine, and a trifluoromethylthio substituent. Its molecular structure combines electron-withdrawing groups (fluorine, trifluoromethylthio) and heavy halogens (iodine), which confer unique electronic, steric, and reactivity properties. These attributes make it valuable in cross-coupling reactions, material science, and pharmaceutical intermediates.

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

1-fluoro-3,5-diiodo-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H

InChI Key

ATTAGIQFXFIRGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)SC(F)(F)F)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride or potassium fluoride.

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthio anion sources).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly involving the iodine atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s distinct substituent profile can be contextualized against analogs with shared functional groups. Below is a detailed comparison:

Table 1: Key Properties of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) cLogP* Key Applications/Properties
This compound I, F, SCF₃ ~462.0 (estimated) ~3.8 Cross-coupling, high lipophilicity
1,5-Diiodo-2,4-dimethylbenzene I, CH₃ 371.93 ~4.2 Halogen exchange reactions, materials
2,6-Difluoro-3-methoxyphenylboronic Acid F, OCH₃, B(OH)₂ 201.97 ~1.5 Suzuki-Miyaura coupling, polar
N-Trifluoromethylthio sulfoximine SCF₃, NH-SO ~220.0 (estimated) ~1.8 Drug candidates, improved solubility

*Estimated cLogP values based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (cLogP): The trifluoromethylthio group in the target compound increases lipophilicity (cLogP ~3.8) compared to dimethylbenzene analogs (cLogP ~4.2) due to reduced alkyl chain length but enhanced halogen content. However, sulfoximine derivatives with oxygenated SCF₃ groups exhibit lower cLogP (~1.8), aligning better with Lipinski’s rules for drug-likeness .
  • Reactivity: The iodine atoms facilitate Ullmann or Suzuki couplings, while the electron-withdrawing fluorine and SCF₃ groups activate the benzene ring for electrophilic substitution. In contrast, boronic acid analogs (e.g., 2,6-difluoro-3-methoxyphenylboronic acid) are tailored for cross-coupling but lack the stability conferred by iodine .

Pharmacological Potential

  • The trifluoromethylthio group enhances bioavailability by improving membrane permeability, but its high lipophilicity may limit aqueous solubility. Sulfoximine derivatives mitigate this via polar NH-SO groups, reducing cLogP by ~2 units and enhancing solubility .
  • Methoxy groups (e.g., in phenylboronic acids) increase polarity but reduce metabolic stability compared to halogenated analogs .

Biological Activity

1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group. Its unique molecular structure imparts distinctive chemical properties and potential biological activities, making it a candidate for various applications in medicinal chemistry and drug discovery.

  • Molecular Formula : C7H2F4I2S
  • Molecular Weight : 447.96 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1806309-69-2

The compound's structural features contribute to its reactivity and ability to interact with biological targets.

Antimicrobial Properties

Recent studies indicate that halogenated compounds, including those with trifluoromethylthio groups, exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL . This suggests that this compound may possess similar properties due to its structural analogies.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, it can interact with enzymes involved in melanin production, such as mushroom tyrosinase. Compounds with similar structures have demonstrated potent inhibition of tyrosinase activity, which is crucial in treating hyperpigmentation disorders . The inhibition mechanism often involves competitive binding at the enzyme's active site.

1. Antimicrobial Activity Against MRSA

In a comparative study involving fluoro and trifluoromethyl-substituted compounds, several derivatives exhibited strong activity against MRSA strains. The most effective compounds had MIC values below 1 µg/mL, indicating their potential for further development as therapeutic agents against resistant bacterial infections .

2. Tyrosinase Inhibition Studies

Research on related compounds has shown that certain analogs can inhibit tyrosinase with IC50 values significantly lower than that of standard inhibitors like kojic acid. For instance, one analog demonstrated an IC50 value of 1.12 µM, highlighting the potential of similar structures for cosmetic and therapeutic applications in skin lightening .

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:

  • Binding Affinity : The presence of iodine and trifluoromethylthio groups enhances binding affinity to target proteins.
  • Enzyme Interaction : The compound may inhibit enzymatic activity through competitive or non-competitive mechanisms depending on the substrate concentration and structural configuration.

Research Findings Summary

Study FocusCompoundMIC/IC50Remarks
Antimicrobial ActivityFluoro derivatives<1 µg/mLEffective against MRSA
Tyrosinase InhibitionAnalogous compounds1.12 µMStronger than kojic acid

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